molecular formula C14H28O B14406867 (10S)-10-Methyltridecan-2-one CAS No. 82621-54-3

(10S)-10-Methyltridecan-2-one

Cat. No.: B14406867
CAS No.: 82621-54-3
M. Wt: 212.37 g/mol
InChI Key: NJTTWHKSGLGWQM-ZDUSSCGKSA-N
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Description

(10S)-10-Methyltridecan-2-one is a chiral methyl-branched ketone with the molecular formula C₁₄H₂₈O and a molecular weight of 212.21 g/mol . It belongs to the class of oxygenated hydrocarbons and is characterized by a ketone group at the second carbon and a methyl branch at the 10th carbon in the (S)-configuration. This compound is of significant interest in chemical ecology, particularly as a pheromone or semiochemical in beetle species, though its exact biological role remains less documented compared to its enantiomer, (R)-10-methyltridecan-2-one, which is a known aggregation pheromone of the Southern Corn Rootworm (Diabrotica undecimpunctata) .

Synthesis of related stereoisomers, such as the (R)-enantiomer, involves multi-step processes starting from chiral precursors like (S)-citronellol, achieving modest yields (~7%) . The stereochemical specificity of such compounds is critical for their biological activity, as even minor structural variations can drastically alter their efficacy in pest control applications .

Properties

CAS No.

82621-54-3

Molecular Formula

C14H28O

Molecular Weight

212.37 g/mol

IUPAC Name

(10S)-10-methyltridecan-2-one

InChI

InChI=1S/C14H28O/c1-4-10-13(2)11-8-6-5-7-9-12-14(3)15/h13H,4-12H2,1-3H3/t13-/m0/s1

InChI Key

NJTTWHKSGLGWQM-ZDUSSCGKSA-N

Isomeric SMILES

CCC[C@H](C)CCCCCCCC(=O)C

Canonical SMILES

CCCC(C)CCCCCCCC(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (10S)-10-Methyltridecan-2-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as long-chain hydrocarbons and methylating agents.

    Reaction Conditions: The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to facilitate the formation of the desired ketone.

    Purification: The final product is purified using techniques such as distillation or chromatography to ensure the desired purity and stereochemistry.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize yield and efficiency. The use of advanced analytical techniques ensures the consistency and quality of the product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: (10S)-10-Methyltridecan-2-one can undergo oxidation reactions to form carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol, resulting in the formation of (10S)-10-Methyltridecan-2-ol.

    Substitution: The compound can participate in substitution reactions where the methyl group or other parts of the molecule are replaced by different functional groups.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halogens (Cl2, Br2), nucleophiles (NH3, OH-).

Major Products:

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated or other substituted derivatives.

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: (10S)-10-Methyltridecan-2-one serves as an intermediate in the synthesis of more complex organic molecules.

    Study of Stereochemistry: Its specific stereochemistry makes it a valuable compound for studying stereochemical effects in chemical reactions.

Biology:

    Biochemical Pathways: It is used to investigate biochemical pathways involving ketones and their derivatives.

    Enzyme Studies: The compound is employed in studies of enzyme-catalyzed reactions, particularly those involving ketone reduction or oxidation.

Medicine:

    Pharmaceutical Research: this compound is explored for its potential therapeutic properties and as a precursor in drug synthesis.

Industry:

    Fragrance and Flavor Industry: The compound is used in the formulation of fragrances and flavors due to its unique scent profile.

    Material Science: It is utilized in the development of new materials with specific chemical properties.

Mechanism of Action

Molecular Targets and Pathways: The mechanism of action of (10S)-10-Methyltridecan-2-one involves its interaction with various molecular targets, including enzymes and receptors. The compound’s effects are mediated through pathways involving the carbonyl group, which can participate in nucleophilic addition and other reactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs

Key structural analogs of (10S)-10-methyltridecan-2-one include:

Compound Name Structure Key Differences from this compound Reference
(R)-10-Methyltridecan-2-one Same carbon skeleton but (R)-configuration at C10 Enantiomeric differences affect receptor binding in insects
12-Tridecen-2-one Unsaturated analog with a double bond at C12 Altered volatility and potential oxidative instability
Tridecan-3-one Ketone group at C3 instead of C2 Different polarity and solubility profile
10-Methyldodecan-2-one Shorter carbon chain (C13 vs. C14) Reduced hydrophobicity and molecular weight
Tridecane (C₁₃H₂₈) Linear alkane without oxygen functional groups Lower polarity and absence of ketone reactivity

Physical and Chemical Properties

Property This compound (R)-10-Methyltridecan-2-one 12-Tridecen-2-one Tridecan-3-one
Molecular Weight (g/mol) 212.21 212.21 196.18 198.20
Boiling Point (°C) ~250–270 (estimated) ~250–270 ~230–240 ~260–280
Chirality (S)-configuration at C10 (R)-configuration at C10 None None
Polarity Moderate (due to ketone) Moderate Slightly lower (unsaturated) Higher (C3 ketone)

Notes:

  • The unsaturated 12-Tridecen-2-one exhibits reduced thermal stability due to the double bond, impacting its storage and application in field studies .
  • Tridecan-3-one’s ketone position (C3) increases its polarity compared to C2 ketones, affecting solubility in hydrophobic matrices .

Analytical Differentiation

  • Chirality : Electronic Circular Dichroism (ECD) distinguishes (10S) and (10R) isomers, as shown in comparative ECD spectra .
  • GC-MS : Both enantiomers share identical mass spectra (m/z 212) but exhibit distinct retention times on chiral columns .
  • NMR : Methyl branching at C10 produces distinct splitting patterns in $^1$H NMR (e.g., δ 0.81 ppm for methyl groups) .

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